molecular formula C11H16N2O3 B13621154 ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B13621154
M. Wt: 224.26 g/mol
InChI Key: CMAKDJHNNLUYOE-UHFFFAOYSA-N
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Description

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group, a cyclopentyloxy group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyclopentanol in the presence of a base to form the cyclopentyloxy intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(cyclohexyloxy)-1H-pyrazole-4-carboxylate
  • Ethyl 3-(cyclobutyloxy)-1H-pyrazole-4-carboxylate
  • Ethyl 3-(cyclopropoxy)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is unique due to its specific cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-cyclopentyloxy-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-12-13-10(9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

CMAKDJHNNLUYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC2CCCC2

Origin of Product

United States

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